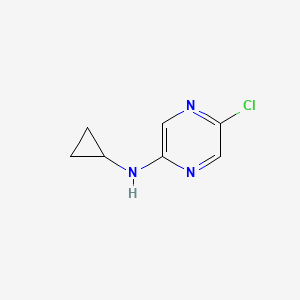

5-Chloro-N-cyclopropylpyrazin-2-amine

Description

5-Chloro-N-cyclopropylpyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with a chlorine atom at position 5 and a cyclopropylamine group at position 2.

The molecular formula of 5-Chloro-N-cyclopropylpyrazin-2-amine is inferred as C₇H₈ClN₃, with a molecular weight of approximately 169.6 g/mol (calculated based on atomic composition).

Properties

Molecular Formula |

C7H8ClN3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

5-chloro-N-cyclopropylpyrazin-2-amine |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |

InChI Key |

PGJFQDNLHXMZNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CN=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclopropylpyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for 5-Chloro-N-cyclopropylpyrazin-2-amine are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclopropylpyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dichloromethane.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazine derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-Chloro-N-cyclopropylpyrazin-2-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 5-Chloro-N-cyclopropylpyrazin-2-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Chloro-N-cyclopropylpyrazin-2-amine with analogs identified in the evidence, focusing on structural variations, molecular properties, and substituent effects:

Key Observations:

Heterocycle Effects: Pyrazine vs. Pyridine derivatives (e.g., AGN-PC-0ALLXE) lack the dual nitrogen atoms of pyrazine, reducing aromatic electron deficiency and reactivity .

Substituent Influence: Chlorine: Present in all listed compounds, enhancing electrophilicity and resistance to oxidative metabolism. Functional Groups: Methoxy (electron-donating) and methylthio (polarizable sulfur) groups modulate solubility and interaction with hydrophobic pockets in proteins .

Molecular Weight and Complexity :

- Acetamide-containing analogs (e.g., 1353952-10-9) have higher molecular weights and increased hydrogen-bonding capacity, which may enhance target affinity but reduce bioavailability .

Biological Activity

5-Chloro-N-cyclopropylpyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial, antibacterial, and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Chloro-N-cyclopropylpyrazin-2-amine belongs to the pyrazine family, characterized by a pyrazine ring substituted with a chlorine atom and a cyclopropyl group. Its molecular formula is , and it exhibits properties that make it a candidate for further pharmacological exploration.

Antimycobacterial Activity

Research has demonstrated that compounds related to 5-Chloro-N-cyclopropylpyrazin-2-amine exhibit significant antimycobacterial activity. A study evaluating various derivatives reported the following Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis:

| Compound | MIC (µg/mL) |

|---|---|

| 5-Chloro-N-cyclopropylpyrazin-2-amine | 1.56 |

| Other derivatives | 12.5 - 25 |

The compound demonstrated an MIC of 1.56 µg/mL, indicating potent activity against M. tuberculosis, while other derivatives exhibited higher MIC values, suggesting that structural modifications can significantly affect efficacy .

Cytotoxicity and Selectivity Index

In vitro cytotoxicity studies revealed that 5-Chloro-N-cyclopropylpyrazin-2-amine has varying levels of toxicity across different cell lines. The Selectivity Index (SI), defined as the ratio of IC50 (the concentration that inhibits cell growth by 50%) to MIC, is crucial for assessing the safety profile of the compound:

| Compound | IC50 (µM) | SI (IC50/MIC) |

|---|---|---|

| 5-Chloro-N-cyclopropylpyrazin-2-amine | 69 | 44.25 |

The SI value indicates a favorable therapeutic window, suggesting that the compound is less toxic to human cells compared to its antimycobacterial activity .

Antibacterial and Antifungal Activity

Further investigations into the antibacterial and antifungal properties revealed that derivatives of 5-Chloro-N-cyclopropylpyrazin-2-amine exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from this structure showed significant inhibition against Staphylococcus aureus and Escherichia coli:

| Compound | Activity Type | Target Organism | Activity Level |

|---|---|---|---|

| P4A | Antibacterial | Staphylococcus aureus | Comparable to Ampicillin |

| P2B | Antifungal | Candida albicans | Comparable to Miconazole |

These findings suggest that modifications in the chemical structure can enhance antimicrobial properties, making these compounds suitable candidates for further development .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of 5-Chloro-N-cyclopropylpyrazin-2-amine and its derivatives:

- Antimycobacterial Screening : A comprehensive study screened multiple derivatives against M. tuberculosis, identifying specific structural features that enhance activity.

- Cytotoxicity Assessment : In vitro assays were conducted on various cell lines (e.g., HepG2, CHO-K1) to determine cytotoxic effects, revealing a promising safety profile for certain derivatives.

- Antibacterial Efficacy : The antibacterial activity was quantified using standard microbiological methods, confirming effective inhibition against common pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.